molecular formula C12H17ClN2O B1391738 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride CAS No. 1246172-51-9

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride

Cat. No.: B1391738
CAS No.: 1246172-51-9
M. Wt: 240.73 g/mol
InChI Key: UAVAMSQTIQDUFK-UHFFFAOYSA-N
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Description

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride is a complex organic compound characterized by its unique structure that includes an isoquinoline moiety fused to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride typically involves multi-step processes that start with readily available precursors. The first step often includes the formation of the isoquinoline core, followed by the attachment of the propanone moiety. Key reagents such as alkyl halides, amines, and ketones are frequently used in these reactions, under conditions involving strong acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound necessitates optimized reaction conditions to ensure high yield and purity. Catalysis by transition metals, like palladium or platinum, is often employed to enhance reaction efficiency. Additionally, continuous flow reactors can be used to streamline the process, offering better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride undergoes a variety of chemical reactions:

  • Oxidation: : The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

  • Reduction: : Reduction reactions typically focus on the isoquinoline ring, converting it into a more saturated form.

  • Substitution: : The amino group and the propanone moiety can undergo substitution reactions with various electrophiles, introducing diverse functionalities.

Common Reagents and Conditions

Typical reagents include strong oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often use alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. Oxidation often results in the formation of alcohols or ketones, while reduction can produce fully saturated compounds. Substitution reactions yield a wide range of derivatives with varied substituents attached to the nitrogen or carbon atoms.

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacological Research
The compound has been investigated for its potential effects on neurological disorders. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in conditions such as depression and schizophrenia.

Case Study: Dopamine Receptor Activity
A study published in the Journal of Medicinal Chemistry explored the binding affinity of various isoquinoline derivatives to dopamine receptors. The results indicated that compounds similar to 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride exhibited promising activity, suggesting potential therapeutic benefits in treating Parkinson's disease and other dopaminergic disorders .

Synthetic Organic Chemistry

Synthesis of Isoquinoline Derivatives
The compound serves as a precursor for synthesizing more complex isoquinoline derivatives. These derivatives have been shown to possess a wide range of biological activities, including anticancer and antimicrobial properties.

Data Table: Synthesis Pathways

Reaction TypeStarting MaterialsProductYield (%)
Condensation2-Aminoacetophenone + aldehydesIsoquinoline derivatives75
ReductionIsoquinoline derivatives + reducing agents3,4-Dihydroisoquinoline derivatives85
AlkylationIsoquinoline + alkyl halidesAlkylated isoquinoline derivatives70

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of compounds related to this compound. In vitro studies indicate that these compounds can reduce oxidative stress and apoptosis in neuronal cells.

Case Study: Neuroprotection in Cell Models
A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound resulted in a significant decrease in cell death induced by oxidative stress. The mechanism was attributed to the upregulation of antioxidant enzymes .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets, such as enzymes or receptors. The isoquinoline moiety is known to interact with specific active sites, modulating enzyme activity or receptor binding. This can lead to changes in cellular pathways, influencing processes such as neurotransmission or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,3-dihydro-1H-isoquinolinyl)-1-propanone hydrochloride: : Similar in structure but differs in the saturation of the isoquinoline ring.

  • 2-Amino-1-(1,2,3,4-tetrahydroisoquinolinyl)-1-propanone hydrochloride: : Another variant with a fully saturated isoquinoline ring.

Uniqueness

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride is unique due to its specific isoquinoline structure combined with a propanone moiety, offering distinct reactivity and potential applications compared to its analogs. This uniqueness enhances its utility in research and industrial applications, making it a valuable compound in various fields.

Biological Activity

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₂H₁₇ClN₂O
  • Molecular Weight : 240.74 g/mol
  • CAS Number : 1246172-51-9
  • Purity : Minimum 95% .

Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems. It is believed to modulate dopaminergic pathways, which may offer therapeutic benefits in neurological disorders such as Parkinson's disease.

Neuroprotective Effects

A study highlighted the neuroprotective properties of compounds similar to this isoquinoline derivative. These compounds were shown to inhibit oxidative stress and inflammation in neuronal cells, suggesting a mechanism that could protect against neurodegenerative diseases .

Biological Activity Overview

The compound's biological activity can be summarized as follows:

Activity Description
NeuroprotectionProtects neuronal cells from oxidative damage and inflammation.
Antidepressant EffectsMay influence serotonin and norepinephrine levels, providing mood stabilization.
Anti-inflammatoryReduces inflammatory markers in cellular models.

Study 1: Neuroprotection in SH-SY5Y Cells

In vitro studies using SH-SY5Y neuronal cells demonstrated that treatment with the compound led to a significant reduction in cell death induced by neurotoxic agents. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines .

Study 2: Behavioral Assessment in Animal Models

Animal studies have shown that administration of this compound resulted in improved motor function and reduced anxiety-like behaviors in models of Parkinson's disease. These effects were correlated with increased dopamine levels in the striatum .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of isoquinoline derivatives, emphasizing the importance of the amino group in enhancing biological activity. Modifications to the isoquinoline structure have yielded compounds with improved potency and selectivity for specific receptors.

Properties

IUPAC Name

2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-9(13)12(15)14-7-6-10-4-2-3-5-11(10)8-14;/h2-5,9H,6-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVAMSQTIQDUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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